molecular formula C10H13NO2 B6266488 2-(benzyloxy)propanamide CAS No. 66183-20-8

2-(benzyloxy)propanamide

Cat. No.: B6266488
CAS No.: 66183-20-8
M. Wt: 179.2
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Description

2-(Benzyloxy)propanamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its structure consists of a propanamide core substituted with a benzyloxy group, a feature known to influence the compound's physical and binding characteristics. The benzyloxy group is generally considered electron-donating, which can enhance the molecule's lipophilicity and affect its interactions with biological targets . As a propanamide derivative, this compound belongs to a class of molecules studied extensively in medicinal chemistry for a wide spectrum of biological activities. Research on analogous propanamide structures has demonstrated their potential in various therapeutic areas, serving as valuable scaffolds in the development of anticancer and anticonvulsant agents . The presence of the amide functional group makes it a potential candidate for exploration in quantitative structure-activity relationship (QSAR) studies and chemometric modeling, techniques used to optimize desired pharmacological properties . Research Value: The structural features of this compound make it a versatile intermediate or building block for further chemical synthesis and exploration in drug discovery. Researchers may investigate its potential as a core scaffold for designing novel enzyme inhibitors or receptor ligands. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

66183-20-8

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Development

Sustainable and Green Chemistry Considerations in Synthesis

The industrial synthesis of chemical compounds is increasingly scrutinized for its environmental impact, pushing for the adoption of green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. For a molecule like 2-(benzyloxy)propanamide, a hypothetical green synthetic route would prioritize these aspects, focusing on the two key bond formations: the amide and the ether linkages. A plausible and efficient retrosynthetic analysis suggests precursors such as 2-hydroxypropanamide (lactamide) and a benzylating agent, or 2-aminopropanamide (B1330713) (alaninamide) and benzyl (B1604629) alcohol derivatives. The sustainability of the synthesis is critically dependent on the chosen reagents, catalysts, solvents, and energy sources for these transformations.

Catalytic Amide Bond Formation

The formation of the propanamide backbone is a critical step. Traditional methods often rely on stoichiometric activating agents (like carbodiimides or acyl chlorides), which generate significant amounts of waste, possess poor atom economy, and can involve hazardous chemicals. ucl.ac.uk Green chemistry seeks to replace these with catalytic alternatives.

One of the most sustainable approaches is the direct catalytic amidation of a carboxylic acid (e.g., 2-benzyloxypropanoic acid) with an amine source. This method is highly atom-economical as the only byproduct is water. mdpi.com Various catalysts have been developed for this purpose, with boron-based catalysts like boric acid being particularly noteworthy for their low cost, low toxicity, and effectiveness. ucl.ac.ukrsc.orgorganic-chemistry.org These reactions can often be performed under solvent-free conditions or with azeotropic removal of water, further enhancing their green credentials. mdpi.comrsc.org

Biocatalysis represents another frontier in green amide synthesis. rsc.org Enzymes such as lipases (e.g., Candida antarctica Lipase B, CALB) can catalyze amidation in non-conventional, often greener, organic solvents like cyclopentyl methyl ether (CPME) under mild conditions. nih.gov ATP-dependent amide bond synthetases offer another enzymatic route, enabling the reaction to proceed in aqueous media, which is an ideal green solvent. rsc.orgresearchgate.netacs.org

The table below summarizes a comparison of traditional versus green amidation methods.

ParameterTraditional Method (e.g., Carbodiimide Coupling)Green Catalytic Method (e.g., Boric Acid)Biocatalytic Method (e.g., Lipase)
ReagentsCarboxylic acid, amine, stoichiometric coupling agent (e.g., EDC, DCC)Carboxylic acid, amineCarboxylic acid, amine
CatalystNone (stoichiometric activation)Catalytic (e.g., Boric Acid, Fe(III) salts) ucl.ac.uknih.govEnzyme (e.g., CALB) nih.gov
ByproductsUrea (B33335) derivatives, salts (high volume)Water mdpi.comWater
Atom EconomyLowHighHigh
SolventsChlorinated (DCM) or polar aprotic (DMF, NMP) researchgate.netrsc.orgHigh-boiling hydrocarbons (for azeotropic removal) or solvent-free mdpi.comresearchgate.netGreen solvents (e.g., CPME, 2-MeTHF) or aqueous buffer nih.govresearchgate.net
ConditionsRoom temperature to mild heatingHigher temperatures (often >100 °C) or microwave irradiation nih.govtandfonline.comMild temperatures (e.g., 40-60 °C) nih.gov

Green Approaches to Williamson Ether Synthesis

The introduction of the benzyl group onto the hydroxyl precursor (e.g., 2-hydroxypropanamide) is typically achieved via a Williamson ether synthesis. The classic approach involves a strong base to deprotonate the alcohol, followed by reaction with an alkyl halide, often in polar aprotic solvents. wikipedia.org This method suffers from the use of stoichiometric amounts of strong bases and the production of salt waste.

A significant green improvement is the use of Phase-Transfer Catalysis (PTC). PTC allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent), eliminating the need for anhydrous conditions and often allowing for milder reaction conditions with reduced amounts of strong base. jetir.orgacs.orgresearchgate.net Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that facilitate the transport of the alkoxide ion from the aqueous phase to the organic phase for the reaction. fzgxjckxxb.comslideshare.net

The choice of solvent is also a key consideration. Ionic liquids have been explored as alternative media for the Williamson synthesis, sometimes acting as both the solvent and a promoter of the reaction, and offering potential for recyclability. researchgate.netresearchgate.net Furthermore, efforts have been made to develop catalytic versions of the Williamson synthesis using less reactive alkylating agents like esters or alcohols, which would circumvent salt formation entirely, though these methods often require high temperatures to be effective. acs.orgresearchgate.net

The following table compares traditional and greener approaches for the O-benzylation step.

ParameterTraditional Williamson SynthesisGreen PTC-Mediated Synthesis
BaseStoichiometric strong base (e.g., NaH)Catalytic or stoichiometric aqueous base (e.g., NaOH)
CatalystNonePhase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) jetir.org
ByproductsStoichiometric salt waste (e.g., NaBr)Stoichiometric salt waste (e.g., NaBr), but in an aqueous phase for easier separation
SolventsAnhydrous polar aprotic (e.g., DMF, THF) wikipedia.orgmasterorganicchemistry.comBiphasic system (e.g., Toluene (B28343)/Water) or greener organic solvents researchgate.net
ConditionsAnhydrous, often requires inert atmosphereDoes not require anhydrous conditions, often milder temperatures acs.org

Energy Efficiency and Alternative Energy Sources

Beyond catalysts and solvents, energy consumption is a critical factor in green synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool for reducing reaction times from hours to minutes, which translates to significant energy savings. tandfonline.com Both amidation and etherification reactions can be effectively accelerated using microwave irradiation, often under solvent-free conditions, which further enhances the sustainability of the process. nih.govthieme-connect.comacs.org

Chemical Transformations and Mechanistic Investigations

Reactivity Profiling of the Amide Moiety

The amide group is a robust functional group, generally resistant to hydrolysis, but it can undergo a variety of transformations under specific conditions.

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, can be achieved under acidic or basic conditions. In neutral water, the reaction is typically very slow. libretexts.org

Under acidic conditions, the reaction is catalyzed by a strong acid, such as hydrochloric acid. The process involves the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis of 2-(benzyloxy)propanamide under these conditions yields 2-(benzyloxy)propanoic acid and ammonium (B1175870) ions. libretexts.org

Acid-Catalyzed Hydrolysis

Conversely, alkaline hydrolysis involves the reaction with hydroxide (B78521) ions. libretexts.org The hydroxide ion directly attacks the carbonyl carbon. This reaction is not catalytic, as the hydroxide ion is consumed. The initial products are a carboxylate salt and ammonia (B1221849). Subsequent acidification is required to obtain the free carboxylic acid. Heating this compound with an aqueous solution of sodium hydroxide would produce sodium 2-(benzyloxy)propanoate and ammonia gas. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis

Amidation reactions, which involve the formation of the amide bond, are fundamental to the synthesis of this compound itself but are less relevant to its subsequent reactivity profile unless the amide is first hydrolyzed to the corresponding carboxylic acid.

The nitrogen atom of the amide in this compound can be functionalized through various strategies, although its reactivity is lower than that of an amine. Research on related N-benzyloxy amides has demonstrated visible-light-promoted N–H functionalization. For instance, a three-component reaction involving a diazoacetate, an N-(benzyloxy) amide derivative, and a solvent like THF can lead to N-H insertion products. rsc.org In a plausible mechanism for a related transformation, a carbene intermediate generated from the diazoacetate under blue LED irradiation is trapped by the amide, affording the N-H insertion product. rsc.org

Another strategy involves the conversion of a related propanhydrazide into an azide (B81097), which then couples with various primary and secondary amines to yield a series of N-alkyl propanamides. nih.gov This highlights a pathway to diverse N-substituted derivatives.

The following table summarizes selected N-H insertion reactions on a related N-benzyloxy amide substrate, demonstrating the scope of the transformation with different diazoacetates. rsc.org

Diazoacetate Substrate (Ar)Amide SubstrateProductYield (%)
Methyl 2-phenyl-2-diazoacetateN-(benzyloxy)-2-bromo-2-methylpropanamideMethyl (R)-2-(N-(benzyloxy)methacrylamido)-2-phenylacetate60
Methyl 2-(4-chlorophenyl)-2-diazoacetateN-(benzyloxy)-2-bromo-2-methylpropanamideCorresponding N-H insertion product87
Methyl 2-(naphthalen-2-yl)-2-diazoacetateN-(benzyloxy)-2-bromo-2-methylpropanamideCorresponding N-H insertion product79
Methyl 2-diazo-2-(p-tolyl)acetateN-(benzyloxy)-2-fluoro-2-methylpropanamideCorresponding N-H insertion productGood

Reactivity of the Benzyloxy Group

The benzyloxy group serves as a benzyl (B1604629) ether, a common protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal.

The most common method for cleaving benzyl ethers is catalytic hydrogenation. organic-chemistry.org This process involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction is typically clean and high-yielding, producing the deprotected alcohol (2-hydroxypropanamide) and toluene (B28343) as a byproduct. organic-chemistry.org This method's utility is limited by its incompatibility with other reducible functional groups, such as alkenes or alkynes. organic-chemistry.org

Oxidative cleavage provides an alternative deprotection strategy. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, although methods for simple benzyl ethers have also been developed. organic-chemistry.org Another oxidative system uses a nitroxyl-radical catalyst, such as one derived from 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), in conjunction with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA). researchgate.netresearchgate.net This system can efficiently deprotect benzyl ethers at ambient temperatures and is compatible with functional groups sensitive to hydrogenation. researchgate.net Strong acids can also cleave benzyl ethers, but this method is suitable only for substrates that can withstand harsh acidic conditions. organic-chemistry.org

The following table compares common deprotection methodologies for benzyl ethers applicable to this compound.

MethodReagents & ConditionsByproductsAdvantagesLimitations
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like ethanol or ethyl acetateTolueneHigh yield, clean reaction organic-chemistry.orgIncompatible with reducible groups (alkenes, alkynes, nitro groups) organic-chemistry.org
Oxidative Cleavage (DDQ)DDQ, in a solvent like CH₂Cl₂/H₂OBenzaldehyde, DDQ-H₂Good for electron-rich benzyl groups (e.g., PMB) organic-chemistry.orgStoichiometric oxidant required, potential for over-oxidation
Oxidative Cleavage (PIFA)Nitroxyl radical catalyst, PIFA, in MeCNBenzaldehydeMild, ambient temperature, broad substrate scope researchgate.netresearchgate.netRequires specialized catalyst and co-oxidant
Strong Acid CleavageHBr, BBr₃, or other strong Lewis/Brønsted acidsBenzyl bromideEffective for robust moleculesHarsh conditions, limited functional group tolerance organic-chemistry.org

The aromatic ring of the benzyloxy group can undergo electrophilic aromatic substitution. The ether oxygen atom is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. The steric hindrance from the rest of the molecule might influence the ortho:para ratio. While specific studies on the aromatic ring transformations of this compound are not widely reported, the reactivity pattern is well-established for benzyl ethers in general.

Stereochemical Outcomes of Reactions

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. Chemical transformations involving this chiral center must be analyzed for their stereochemical consequences.

Reactions can proceed through pathways that are stereospecific (where the stereochemistry of the reactant dictates the stereochemistry of the product) or stereoselective (where one stereoisomer is formed preferentially). The outcome often depends on the reaction mechanism. ochemtutor.com

SN2 Reactions : If this compound is synthesized from a chiral precursor via a bimolecular nucleophilic substitution (SN2) at the C2 position (e.g., reacting a lactate (B86563) derivative where the hydroxyl group has been converted to a good leaving group with sodium benzyloxide), the reaction would proceed with a complete inversion of configuration at the stereocenter. ochemtutor.comsemanticscholar.org

SN1 Reactions : A dissociative, unimolecular (SN1) mechanism involving a carbocation intermediate at the C2 position would lead to racemization, producing a mixture of both enantiomers. semanticscholar.orgbeilstein-journals.org Such a pathway could be favored under conditions that stabilize a carbocation, although it is less common for this type of substrate compared to SN2 pathways. nih.gov

Reactions at the Carbonyl Group : Nucleophilic addition to the amide carbonyl does not directly affect the C2 stereocenter. However, if conditions permit enolate formation (e.g., using a strong base), the C2 proton could be abstracted. The resulting enolate is planar, and its subsequent reprotonation or reaction with an electrophile could lead to racemization or the formation of diastereomers if another chiral center is present. ochemtutor.com

Stereocontrolled Synthesis : In synthetic routes designed to produce specific stereoisomers, reaction conditions are optimized to ensure high stereocontrol. For example, the synthesis of bicyclic β-benzyloxy amides from cyanohydrin ethers has been shown to proceed with high stereocontrol, yielding single diastereomers. nih.gov

The following table summarizes the expected stereochemical outcomes for different reaction types relevant to the chiral center of this compound or its precursors.

Reaction TypeMechanismStereochemical Outcome at C2Example Context
Nucleophilic SubstitutionSN2 (Associative)Inversion of configuration semanticscholar.orgSynthesis from a chiral lactate derivative with a leaving group.
Nucleophilic SubstitutionSN1 (Dissociative)Racemization beilstein-journals.orgReaction proceeding through a planar carbocation intermediate.
Enolate FormationDeprotonation/ReprotonationRacemizationTreatment with a strong base followed by a proton source.
Asymmetric SynthesisStereocontrolled addition/cyclizationRetention or specific diastereomer formation nih.govUse of chiral catalysts or auxiliaries in the synthesis.

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms for this compound is crucial for predicting its reactivity and controlling the outcome of its transformations. The amide functionality is central to its chemistry, primarily undergoing nucleophilic acyl substitution.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides like this compound. chemistrytalk.orgmasterorganicchemistry.com The reaction involves the replacement of a leaving group attached to the carbonyl carbon with a nucleophile. For an amide, the leaving group would be an amine moiety. However, amides are the least reactive of the carboxylic acid derivatives due to the significant resonance stabilization between the nitrogen lone pair and the carbonyl group. vanderbilt.edu

The general mechanism proceeds in two stages: nucleophilic addition followed by elimination. vanderbilt.edu

Step 1 (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³-hybridized. vanderbilt.edubyjus.com

Step 2 (Elimination): The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond is reformed, and a leaving group is expelled. masterorganicchemistry.comvanderbilt.edu For the reaction to be favorable, the incoming nucleophile must generally be a stronger base than the leaving group. masterorganicchemistry.com

The reaction can be catalyzed by either acid or base.

Acid Catalysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. byjus.comlibretexts.org

Base Catalysis: Under basic conditions, the nucleophile is often deprotonated to generate a more potent anionic nucleophile, which accelerates the initial addition step. byjus.com However, the hydrolysis of amides under basic conditions (saponification) typically requires harsh conditions like heating due to the poor leaving group ability of the amide anion.

Chemical reactions can proceed through either a concerted pathway, where all bond-breaking and bond-forming events occur in a single step through a single transition state, or a stepwise pathway, which involves one or more reactive intermediates and multiple transition states. quora.com

The nucleophilic acyl substitution reaction of this compound is a classic example of a stepwise reaction . masterorganicchemistry.comvanderbilt.edu The formation of the tetrahedral alkoxide intermediate is a distinct step that separates the initial nucleophilic attack from the final elimination of the leaving group. masterorganicchemistry.comresearchgate.net This intermediate can be detected or inferred through various mechanistic studies.

In contrast, a hypothetical concerted mechanism would involve the simultaneous attack of the nucleophile and departure of the leaving group, akin to an Sₙ2 reaction. This pathway is generally not favored for sp²-hybridized carbonyl carbons due to steric hindrance and the high energy of the required transition state.

The distinction is critical:

Stepwise reactions involve intermediates that represent local energy minima on the reaction coordinate. quora.com

Concerted reactions have no intermediates, only a single energy maximum corresponding to the transition state. quora.comresearchgate.net

The energy landscape of a reaction, including the presence or absence of intermediates, ultimately defines its mechanism as either concerted or stepwise. nih.gov

Table 2: Comparison of Concerted and Stepwise Pathways for Nucleophilic Acyl Substitution

Feature Stepwise Pathway (Observed) Concerted Pathway (Hypothetical)
Number of Steps Two or more quora.com One quora.com
Key Species Reactants, Tetrahedral Intermediate, Products vanderbilt.edu Reactants, Transition State, Products
Transition States At least two One
Bond Events Addition of nucleophile and elimination of leaving group occur in separate steps. Bond formation and bond breaking occur simultaneously.
Applicability Standard mechanism for nucleophilic acyl substitution. masterorganicchemistry.com Not generally applicable to sp² carbonyl centers.

The transition state is the highest energy point along a reaction coordinate, representing a fleeting arrangement of atoms as they transition from reactants to products (or intermediates). The structure and energy of the transition state determine the rate of the reaction.

For the stepwise nucleophilic acyl substitution of this compound, the rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon to form the high-energy tetrahedral intermediate. The transition state for this step involves the partial formation of the bond between the nucleophile and the carbonyl carbon and the partial breaking of the C=O π-bond.

In stereoselective reactions, the analysis of competing transition states is key to understanding the product distribution. As seen in related β-benzyloxy amides, non-covalent interactions can stabilize one transition state over another. nih.gov For this compound, two models are particularly relevant:

Chelated Transition State: A Lewis acid or metal cation could coordinate with both the carbonyl oxygen and the ether oxygen of the benzyloxy group. This chelation would create a rigid, cyclic transition state, restricting conformational freedom and directing the nucleophile to attack from the less sterically hindered face, leading to high diastereoselectivity. nih.gov

Felkin-Anh Type Transition State: In the absence of strong chelation, steric effects would dominate. The transition state would adopt a conformation that minimizes steric clash between the incoming nucleophile and the largest groups attached to the chiral center, as described by the Felkin-Anh model. nih.gov

Computational chemistry can be used to model these transition states, calculate their relative energies, and predict the most likely reaction pathway and stereochemical outcome. nih.gov Such analyses provide a quantitative basis for understanding how the benzyloxy group can influence reactivity and selectivity at the molecular level.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 2-(benzyloxy)propanamide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework and the connectivity of its constituent atoms.

While one-dimensional (1D) NMR spectra provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is instrumental in identifying proton-proton coupling networks within the molecule. For this compound, this technique would reveal the coupling between the methine proton (H-2) and the methyl protons (H-3) of the propanamide backbone. It would also confirm the connectivity within the benzyl (B1604629) group's aromatic ring, showing correlations between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the benzylic methylene group (-OCH₂Ph) would show a direct correlation to its corresponding carbon signal, definitively assigning it in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different spin systems. Key HMBC correlations for this compound would include the correlation from the benzylic methylene protons to the aromatic carbon C-1' and the ether-linked C-2 of the propanamide moiety. Similarly, correlations from the amide protons to the carbonyl carbon (C-1) would confirm the amide linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for conformational analysis. For this compound, NOESY could reveal through-space interactions between the protons of the benzyl group and the propanamide backbone, offering insights into the preferred rotational conformations around the C-2-O and O-CH₂ bonds.

A summary of expected key 2D NMR correlations for the structural assignment of this compound is presented in the table below.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H-2 (methine)H-3 (methyl)C-2C-1 (carbonyl), C-3H-3, Amide NH₂, Benzyl CH₂
H-3 (methyl)H-2 (methine)C-3C-1 (carbonyl), C-2H-2, Amide NH₂
Benzyl CH₂Aromatic ProtonsBenzyl CH₂C-2, Aromatic C-1'Aromatic Protons, H-2
Amide NH₂NoneNoneC-1 (carbonyl), C-2H-2, H-3
Aromatic ProtonsOther Aromatic ProtonsAromatic CHsOther Aromatic Cs, Benzyl CH₂Benzyl CH₂, Other Aromatic Protons

Since this compound possesses a chiral center at the C-2 position, it can exist as a pair of enantiomers. Advanced NMR techniques, often involving chiral derivatizing agents or chiral solvating agents, can be employed to determine the enantiomeric purity or absolute configuration of a sample. For instance, reaction with a chiral derivatizing agent such as Mosher's acid would produce diastereomers, which would exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its various functional groups.

Amide Group: The primary amide group (-CONH₂) gives rise to several distinct vibrations. In the IR spectrum, two N-H stretching bands are expected in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) would appear as a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1600 cm⁻¹.

Benzyl Ether Group: The C-O-C stretching vibrations of the ether linkage would produce characteristic bands in the fingerprint region, typically around 1250-1000 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Intensity
Amide (-CONH₂)N-H Stretch3400-3200 (two bands)Weak to Medium
C=O Stretch (Amide I)~1650Medium
N-H Bend (Amide II)~1600Weak
Alkyl (-CH₃, -CH-)C-H Stretch2980-2850Medium to Strong
Aromatic (Phenyl)C-H Stretch3100-3000Strong
C=C Stretch1600-1450Strong
Ether (-O-CH₂-)C-O Stretch1250-1000Medium

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₀H₁₃NO₂), HRMS would be expected to show a protonated molecular ion [M+H]⁺ with a calculated m/z that can be matched to the theoretical value with a very low margin of error (typically <5 ppm). This high accuracy allows for the confident differentiation from other ions with the same nominal mass but different elemental compositions.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. For this compound, characteristic fragment ions would be expected from the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion (m/z 91), and from the loss of the amide group.

Ion TypeExpected m/zPossible Formula
[M+H]⁺180.1025C₁₀H₁₄NO₂⁺
[M+Na]⁺202.0844C₁₀H₁₃NNaO₂⁺
Fragment Ion91.0548C₇H₇⁺
Fragment Ion135.0813C₈H₁₁O₂⁺

Chiroptical Spectroscopy

Since this compound possesses a chiral center at the second carbon, chiroptical techniques are essential for studying its stereochemical properties. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful tool for distinguishing between enantiomers, which produce mirror-image CD spectra. acs.orgnih.gov This technique is highly sensitive to the three-dimensional structure of chiral molecules and can be used to determine enantiomeric purity and, through comparison with theoretical calculations, the absolute configuration (R or S) of the molecule. nih.gov For this compound, the chromophores, such as the phenyl ring and the carbonyl group of the amide, would give rise to characteristic CD signals.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information based on the vibrational modes of a chiral molecule. mdpi.com For a molecule like this compound, VCD spectra in the mid-IR region would exhibit characteristic bands, for instance, for the C=O stretch, N-H bends, and C-H stretches. By comparing the experimental VCD spectrum with spectra predicted by Density Functional Theory (DFT) calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. aip.orgnih.gov

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures CD induced by a strong magnetic field. It provides information about the electronic states of a molecule, particularly for systems with degenerate or near-degenerate electronic ground or excited states. While applicable to all molecules, it is especially useful for probing the electronic structure of molecules containing chromophores like the benzene ring in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. semanticscholar.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

While a crystal structure for this compound is not publicly documented, analysis of a suitable single crystal would reveal the exact conformation adopted by the molecule in the solid state. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, that dictate the crystal packing. Analysis of related structures, like 2-pentyloxybenzamide, shows that amide groups often form hydrogen-bonded dimers in the crystal lattice. nih.gov

Table 3: Required Crystallographic Data Parameters

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z The number of molecules per unit cell.
Final R-indices A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond lengths/angles Precise measurements of the distances between atoms and the angles they form.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

There is no publicly available crystallographic information file (CIF) or published research detailing the crystal structure of this compound. A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, is contingent on the availability of such crystallographic data. Consequently, no analysis of the crystal packing, intermolecular contacts, or fingerprint plots for this specific compound can be provided.

Absolute Configuration Assignment in Crystalline Forms

The assignment of the absolute configuration of a chiral molecule in its crystalline form is typically achieved through single-crystal X-ray crystallography, often by analyzing the anomalous dispersion of X-rays (Flack parameter). Other chiroptical methods, such as vibrational circular dichroism (VCD), can also be correlated with computational models to determine the absolute stereochemistry. However, no studies applying these methods to crystalline this compound have been found in the scientific literature. While the synthesis of chiral precursors like (S)-2-(benzyloxy)propanal is documented, the determination of the absolute configuration of the final propanamide product in its solid state has not been reported.

While general methodologies and studies on related but structurally distinct compounds exist, the strict requirement to focus solely on "this compound" and adhere to the detailed outline cannot be fulfilled with the currently available information. Generating content for the specified sections would require dedicated research that does not appear to have been published.

Therefore, this article cannot be generated at this time due to the absence of specific scientific literature on the quantum chemical calculations, conformational analysis, and spectroscopic property predictions for this compound.

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction (e.g., GIAO)

Predicting NMR spectra through computational methods is a valuable tool for structure verification and assignment. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with a good degree of accuracy. uncw.edursc.org This method involves computing the isotropic magnetic shielding tensors for each nucleus in the molecule.

The process for 2-(benzyloxy)propanamide would typically involve:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as chemical shifts are a weighted average of the shifts for all significantly populated conformations.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

GIAO Calculation: Performing the GIAO calculation on each optimized conformer to obtain the absolute shielding values (σ).

Chemical Shift Calculation: Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm the structure. The accuracy of these predictions allows for reliable structure confirmation using only proton NMR. nih.gov

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents illustrative data for educational purposes, as specific computational studies for this molecule were not found in the searched literature.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - 175.8
CH (propanamide) 4.15 52.3
CH₃ (propanamide) 1.40 18.5
O-CH₂ (benzyl) 4.60 73.1
C (ipso, benzyl) - 137.5
C (ortho, benzyl) 7.35 128.4
C (meta, benzyl) 7.40 128.8
C (para, benzyl) 7.30 128.0

Vibrational Spectra Simulation

Simulating the vibrational spectra (Infrared and Raman) of this compound provides a detailed assignment of its vibrational modes. researchgate.net These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational bands. researchgate.net

The computational workflow includes:

Geometry Optimization: The molecule's geometry is optimized to find a stable energy minimum.

Frequency Calculation: A frequency calculation is performed on the optimized structure. This computes the second derivatives of the energy with respect to atomic displacements, yielding the vibrational frequencies, IR intensities, and Raman activities.

The results from these simulations are often scaled by an empirical factor to correct for systematic errors arising from the harmonic approximation and the chosen level of theory. mdpi.com The simulated spectrum can be compared with experimental FT-IR and FT-Raman data to assign the observed bands to specific molecular motions, such as C=O stretching, N-H bending, C-O stretching, and aromatic ring vibrations. researchgate.net

Reaction Mechanism Modeling and Transition State Locating

Computational modeling can be used to explore potential reaction pathways involving this compound, such as its synthesis or degradation. This involves mapping the potential energy surface of the reaction. vub.be A key aspect of this modeling is locating the transition state (TS), which is the highest energy point along the reaction coordinate and corresponds to the activation energy barrier. nih.gov

For a given reaction, computational chemists can:

Optimize the geometries of the reactants, products, and the transition state.

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

These calculations provide crucial insights into the reaction's feasibility, kinetics, and mechanism (e.g., distinguishing between Sₙ1 and Sₙ2 pathways). researchgate.netresearchgate.net

Intermolecular Interaction Analysis

The physical properties and biological activity of this compound are governed by its intermolecular interactions. nih.gov Computational methods can quantify these non-covalent interactions.

Hydrogen Bonding and van der Waals Interactions

The this compound molecule has functional groups capable of forming significant intermolecular interactions.

Hydrogen Bonding: The amide group (-CONH₂) contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O). The ether oxygen in the benzyloxy group can also act as a hydrogen bond acceptor. These interactions are critical in determining the crystal packing and solution-phase behavior of the molecule. mdpi.comresearchgate.net

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature and strength of these interactions by analyzing the electron density distribution. nih.gov

π-Stacking and Aromatic Interactions

The benzyl (B1604629) group in this compound allows for aromatic interactions, particularly π-stacking. nih.gov This is an attractive, non-covalent interaction between the π-electron clouds of aromatic rings. nih.gov These interactions can occur in a variety of geometries, including face-to-face and offset or slip-stacked arrangements. rsc.org π-stacking plays a vital role in the structure of proteins and the binding of ligands to biological targets. nih.govresearchgate.net In the solid state of this compound, π-stacking interactions between the phenyl rings of adjacent molecules could be a key feature of the crystal packing. researchgate.net

Electronic Properties and Reactivity Descriptors

DFT calculations can be used to determine various electronic properties and reactivity descriptors that provide insight into the chemical behavior of this compound. researchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

Illustrative Global Reactivity Descriptors for this compound This table presents illustrative data for educational purposes, as specific computational studies for this molecule were not found in the searched literature.

Parameter Symbol Value (eV)
HOMO Energy EHOMO -6.5
LUMO Energy ELUMO -0.8
Energy Gap ΔE 5.7
Ionization Potential I 6.5
Electron Affinity A 0.8
Electronegativity χ 3.65
Chemical Hardness η 2.85

Frontier Molecular Orbital (FMO) Analysis

No published data is available for the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) of this compound. This information is essential for analyzing the molecule's electronic transitions, kinetic stability, and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential map for this compound could not be located in the existing literature. This analysis is crucial for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which provides insight into its intermolecular interactions and reactive sites.

Applications in Advanced Organic Synthesis

Role as Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex, stereochemically defined compounds, which is crucial for pharmaceuticals and agrochemicals. enamine.net These building blocks enable the efficient construction of molecules with specific three-dimensional arrangements, which can significantly impact their biological activity. nih.gov

Precursor to Enantiomerically Pure Compounds

The primary function of a chiral building block is to serve as a foundational piece in the creation of enantiomerically pure target molecules. The inherent chirality of the building block is transferred to the final product, guiding the stereochemistry of the synthetic route. Despite the importance of such precursors, there is no specific information available in the reviewed scientific literature detailing the use of 2-(benzyloxy)propanamide as a precursor for the synthesis of other enantiomerically pure compounds.

Integration into Multi-Step Synthetic Sequences

Complex molecules, particularly natural products and pharmaceuticals, are often assembled through multi-step synthetic sequences where each step builds upon the last. nih.govrsc.org Chiral building blocks are often introduced early in these sequences to establish key stereocenters. However, searches of chemical literature did not yield documented examples of this compound being integrated into such multi-step synthetic pathways for the creation of complex molecules.

Utilization as Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral substance to produce a large quantity of a chiral product. nih.gov This is often achieved through the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction—or chiral ligands, which coordinate to a metal catalyst to create a chiral environment. rsc.orgresearchgate.netwikipedia.org

Design and Synthesis of this compound-Derived Ligands

The design of effective chiral ligands is central to asymmetric catalysis. rsc.org Ligands are typically synthesized from readily available chiral molecules, such as amino acids. rsc.org These ligands can be tailored to optimize reactivity and selectivity for specific transformations. A review of the literature did not provide any instances of ligands being designed or synthesized from a this compound scaffold for use in asymmetric catalysis.

Application in Asymmetric Transformations (e.g., Aldol, Alkylation, Conjugate Addition)

Asymmetric aldol, alkylation, and conjugate addition reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.net

Aldol Reaction: This reaction creates a β-hydroxy carbonyl compound, often establishing two new stereocenters. Asymmetric versions use chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govrsc.orgnih.gov

Alkylation: This involves the transfer of an alkyl group. In asymmetric alkylation, a chiral auxiliary can direct the approach of the electrophile to one face of a prochiral enolate. researchgate.netresearchgate.net

Conjugate Addition: Also known as the Michael reaction, this involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.orgbeilstein-journals.orgnih.gov

While these reactions are widely studied using various chiral auxiliaries and ligands, there is no available research demonstrating the application of this compound or its derivatives in any of these key asymmetric transformations.

Development of this compound Derivatives for Specific Chemical Probes

Chemical probes are specially designed small molecules used to study and manipulate biological systems, such as proteins in their native cellular environment. mskcc.org These tools can be modified with reporter tags (e.g., fluorescent or biotin labels) to investigate biological processes. mskcc.org While research exists on the synthesis of benzyloxy benzamide and benzyloxyquinoxaline propanamide derivatives for potential therapeutic applications, nih.govnih.gov there is no specific evidence of this compound derivatives being developed as chemical probes for biological investigation.

Future Research Directions and Outlook

Exploration of Novel and Greener Synthetic Methodologies

Future research into the synthesis of 2-(benzyloxy)propanamide and its derivatives is expected to prioritize the development of novel and more sustainable "green" methodologies. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One promising avenue is the application of biocatalysis , which utilizes enzymes to carry out chemical transformations with high selectivity and efficiency under mild conditions. nih.gov This approach can significantly reduce the need for harsh reagents and solvents often used in traditional organic synthesis. Another area of exploration is the use of deep eutectic solvents (DES) as both a reaction medium and a reagent, which can offer advantages in terms of yield and simplified work-up procedures. nih.gov

The implementation of flow chemistry presents another significant opportunity for greener synthesis. uc.ptnih.govjst.org.in Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. uc.ptjst.org.in Furthermore, research into utilizing alternative, eco-friendly reaction platforms, such as filter paper, for water-based solvent systems could lead to more sustainable and simplified synthetic protocols. researchgate.net The development of these greener synthetic routes will be crucial for the environmentally responsible production of this compound and its related compounds.

Advanced Spectroscopic and Structural Investigations of Derivatives

A deeper understanding of the structure-property relationships of this compound derivatives will be crucial for their future applications. Advanced spectroscopic and structural investigation techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for the detailed structural characterization of molecules. kbdna.comresearchgate.netnih.gov Future studies will likely focus on the synthesis of a variety of this compound derivatives and their comprehensive analysis using these techniques. This will provide valuable insights into their three-dimensional structures, conformational preferences, and intermolecular interactions in the solid state. kbdna.com

In addition to NMR and X-ray crystallography, other spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy and UV-visible spectroscopy will continue to be important for characterizing new derivatives. rsc.org The data obtained from these advanced analytical methods will be essential for correlating the molecular structure of these compounds with their physical, chemical, and potentially biological properties, thereby guiding the design of new derivatives with tailored functionalities.

Deeper Computational Mechanistic Studies

Computational chemistry offers a powerful lens through which to gain a deeper understanding of the reactivity and properties of this compound at the molecular level. Future research will undoubtedly leverage sophisticated computational methods to investigate its reaction mechanisms and electronic structure in greater detail.

Density Functional Theory (DFT) is a prominent computational approach that can provide valuable insights into the geometries, electronic properties, and reaction pathways of molecules. als-journal.comresearchgate.netnih.gov DFT calculations can be employed to optimize the molecular structure of this compound and its derivatives, predict their spectroscopic properties, and elucidate the mechanisms of their reactions. als-journal.comnih.govjst.org.in For instance, computational studies can help to understand the energetics of different reaction pathways, identify transition states, and predict the selectivity of reactions. escholarship.orgrsc.orgnih.gov

By combining computational predictions with experimental results, researchers can gain a more comprehensive understanding of the factors that govern the behavior of this compound. This knowledge will be invaluable for designing new synthetic strategies, predicting the properties of novel derivatives, and exploring potential applications.

Development of New Applications as Chemical Tools and Synthons in Materials Science or Catalysis

Beyond its current applications, this compound holds promise as a versatile chemical tool and building block—or synthon—for the development of new materials and catalysts.

In the realm of materials science , the functional groups present in this compound make it an attractive candidate for incorporation into polymeric structures. For example, it could potentially be used as a monomer or a modifying agent in the synthesis of polyesters or polyamides. ksu.edu.sa The benzyloxy group could also be exploited in the synthesis of more complex architectures, such as brush polymers, where it could be deprotected to reveal a reactive hydroxyl group for further functionalization. nih.gov The ability to create polymers with tailored properties opens up possibilities for applications in areas such as drug delivery and biodegradable materials. nih.govmdpi.com

In the field of catalysis , the amide and benzyloxy functionalities of this compound suggest its potential use as a ligand for metal catalysts. The design of new ligands is crucial for the development of highly selective and efficient catalysts for a wide range of chemical transformations. The coordination of the amide oxygen or other atoms in the this compound scaffold to a metal center could influence the catalyst's activity and selectivity. researchgate.netnih.gov Future research could explore the synthesis of chiral derivatives of this compound for use in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.

Q & A

Q. How should researchers address discrepancies between theoretical and experimental molecular weights in HRMS data?

  • Recalibrate the mass spectrometer using standard references.
  • Verify synthetic steps for unintended byproducts (e.g., incomplete deprotection of benzyl groups) .
  • Cross-check isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl ratios in chlorinated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.